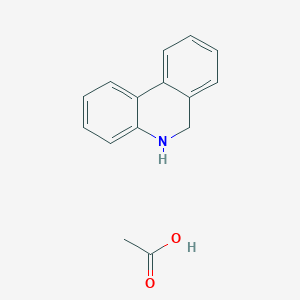

Acetic acid; 5,6-dihydrophenanthridine

Description

Structure

3D Structure of Parent

Properties

CAS No. |

5328-29-0 |

|---|---|

Molecular Formula |

C15H15NO2 |

Molecular Weight |

241.28 g/mol |

IUPAC Name |

acetic acid;5,6-dihydrophenanthridine |

InChI |

InChI=1S/C13H11N.C2H4O2/c1-2-6-11-10(5-1)9-14-13-8-4-3-7-12(11)13;1-2(3)4/h1-8,14H,9H2;1H3,(H,3,4) |

InChI Key |

UXGYANFAUGVBCK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1C2=CC=CC=C2C3=CC=CC=C3N1 |

Origin of Product |

United States |

Synthetic Methodologies for 5,6 Dihydrophenanthridine Derivatives

Transition-Metal-Catalyzed Construction of 5,6-Dihydrophenanthridine (B3050675) Skeletons

Transition-metal catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, and the construction of 5,6-dihydrophenanthridine skeletons is no exception. These methods offer high efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Reactions

Palladium catalysis, in particular, has proven to be highly versatile in forging the key aryl-aryl bond in 5,6-dihydrophenanthridines. A variety of palladium-catalyzed strategies have been successfully employed, each with its unique advantages.

A significant advancement in the synthesis of 5,6-dihydrophenanthridines is the palladium-catalyzed intramolecular dehydrogenative coupling of two aryl C-H bonds. nih.govnih.gov This approach represents an ideal and atom-economical strategy as it avoids the pre-functionalization of starting materials, such as the introduction of halides or organometallic moieties. nih.gov The direct coupling of two non-activated aryl C-H bonds is a challenging transformation due to the low reactivity of C-H bonds, potential regioselectivity issues, and catalyst poisoning by the nitrogen atom in the substrate and product. nih.gov

To overcome these challenges, a directing group strategy is often employed. For instance, an O-(2-pyridyl)sulfonyl group can be used to direct the palladium catalyst to the desired C-H bonds, enhancing reactivity and controlling regioselectivity. researchgate.net The reaction typically utilizes a palladium catalyst, such as palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂), in the presence of an oxidant, like copper(II) trifluoroacetate (Cu(TFA)₂·H₂O), under an air atmosphere. mdpi.com This methodology has demonstrated a broad substrate scope, tolerating various functional groups on the aromatic rings. nih.govresearchgate.netmdpi.com

A plausible mechanism involves the initial directed palladation to form a palladacycle intermediate. nih.gov This is followed by a concerted metalation-deprotonation (CMD) step, assisted by the trifluoroacetate anion, to generate a diarylpalladium(II) species. nih.gov Finally, reductive elimination of this intermediate furnishes the 5,6-dihydrophenanthridine product and regenerates the active palladium(II) catalyst through reoxidation of Pd(0) by the copper co-oxidant. nih.gov The practicality of this method has been demonstrated through successful large-scale synthesis. nih.gov

Table 1: Optimization of Reaction Conditions for Intramolecular C–H/C–H Dehydrogenative Coupling

| Entry | Catalyst (mol%) | Oxidant (mmol) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(TFA)₂ (15) | Cu(TFA)₂·H₂O (1.1) | CF₃CH₂OH | 100 | 73 |

| 2 | Pd(OAc)₂ (15) | Cu(TFA)₂·H₂O (1.1) | CF₃CH₂OH | 100 | 45 |

| 3 | PdCl₂ (15) | Cu(TFA)₂·H₂O (1.1) | CF₃CH₂OH | 100 | 32 |

| 4 | Pd(TFA)₂ (15) | Ag₂CO₃ (1.1) | CF₃CH₂OH | 100 | 58 |

| 5 | Pd(TFA)₂ (15) | O₂ (1 atm) | CF₃CH₂OH | 100 | 65 |

Note: Data is representative and compiled from general findings in the field.

A powerful one-pot strategy for the asymmetric synthesis of chiral 5,6-dihydrophenanthridines involves a cascade reaction that combines a Suzuki cross-coupling with an intramolecular C–H arylation. nih.govrsc.org This approach allows for the construction of structurally diverse and enantioenriched dihydrophenanthridines from readily available starting materials. nih.gov The development of chiral-bridged biphenyl (B1667301) phosphine-carboxylate bifunctional ligands, such as CB-Phos, has been crucial for achieving high enantioselectivity in these reactions. nih.govrsc.org

The cascade process typically begins with the palladium(0)-catalyzed Suzuki coupling of an aryl dihalide with a boronic acid. nih.gov This is followed by an intramolecular C–H arylation, where the newly introduced aryl group cyclizes onto an adjacent C–H bond of the aniline (B41778) moiety. nih.gov The reaction is generally carried out using a palladium precursor like Pd₂(dba)₃ and a suitable base, such as cesium carbonate, in a solvent like toluene. nih.gov This methodology exhibits broad functional group tolerance and has been successfully applied to a range of substrates, including those containing heterocyclic motifs. nih.gov

The proposed mechanism for the cascade reaction starts with the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid and reductive elimination to afford the Suzuki coupling product. rsc.org Subsequently, a second oxidative addition of the palladium(0) catalyst to the remaining aryl halide occurs, followed by a carboxylate-assisted concerted metalation-deprotonation (CMD) step at a proximate C–H bond. rsc.org This enantio-determining C–H activation step is facilitated by the chiral bifunctional ligand. rsc.org The final reductive elimination yields the chiral dihydrophenanthridine product. rsc.org

Table 2: Substrate Scope of the Cascade Suzuki Coupling and C–H Arylation Reaction

| Entry | Aryl Dibromide | Boronic Acid | Product | Yield (%) | ee (%) |

| 1 | 2,4-dibromoaniline derivative | Phenylboronic acid | 4a | 85 | 98 |

| 2 | 2,4-dibromoaniline derivative | 4-Methoxyphenylboronic acid | 4b | 92 | 97 |

| 3 | 2,4-dibromoaniline derivative | Thiophene-2-boronic acid | 4m | 65 | 95 |

| 4 | 2,5-dibromoaniline derivative | Phenylboronic acid | 4o | 80 | 96 |

| 5 | 2-bromo-4-iodopyridine derivative | Phenylboronic acid | 4p | 95 | 99 |

Note: Data is representative and compiled from general findings in the field. nih.gov

Directed C–H functionalization has become a cornerstone of modern synthetic chemistry, enabling the selective activation of otherwise unreactive C–H bonds. rsc.org In the context of 5,6-dihydrophenanthridine synthesis, directing groups play a pivotal role in controlling the regioselectivity of the cyclization reaction. While not extensively detailed in the provided search results for this specific subsection, the principle of using directing groups like picolinamide (B142947) is well-established in palladium-catalyzed C–H activation. These directing groups, typically containing a coordinating atom like nitrogen or oxygen, position the metal catalyst in close proximity to a specific C–H bond, facilitating its cleavage and subsequent functionalization. magtech.com.cn

For the synthesis of 5,6-dihydrophenanthridines, a picolinamide directing group attached to an aniline derivative could be envisioned to direct a palladium catalyst to an ortho C–H bond of a neighboring aryl ring, leading to intramolecular cyclization. This strategy would offer a high degree of control over the reaction's outcome and would be particularly useful for the synthesis of complex, substituted dihydrophenanthridine derivatives. The development of new and more efficient directing groups continues to be an active area of research.

A crossover-annulation/oxygenation approach utilizing palladium-copper relay catalysis has been developed for the synthesis of functionalized phenanthridines, which can be seen as oxidized derivatives of dihydrophenanthridines. acs.org This strategy involves a sequence of catalytic events where both palladium and copper play crucial roles. While the direct synthesis of dihydrophenanthridines via this specific relay catalysis is not explicitly detailed, the underlying principles of bimetallic catalysis are relevant.

In such systems, one metal (e.g., palladium) might catalyze an initial C–H activation or cross-coupling step, while the second metal (e.g., copper) could facilitate a subsequent annulation or oxidation step. This synergistic interplay between two different metal catalysts can enable transformations that are not possible with a single catalyst, leading to the efficient construction of complex molecular architectures. The development of novel palladium-copper relay catalytic systems for the direct synthesis of 5,6-dihydrophenanthridines represents a promising avenue for future research.

An efficient one-pot method for the synthesis of 6-substituted phenanthridine (B189435) derivatives has been developed through a palladium-catalyzed domino sequence involving a Suzuki–Miyaura reaction followed by an intramolecular aza-Michael addition. researchgate.netresearchgate.netjst.go.jp This methodology allows for the construction of a wide range of substituted phenanthridines from simple and readily available starting materials. researchgate.netresearchgate.net Although the final products are phenanthridines, the reaction proceeds through a dihydrophenanthridine intermediate, making this a relevant synthetic strategy.

The reaction sequence starts with the palladium-catalyzed Suzuki–Miyaura coupling of an o-aminophenylboronic acid with an α,β-unsaturated carbonyl compound bearing a leaving group. This initial coupling is followed by an in-situ intramolecular aza-Michael addition of the amino group onto the α,β-unsaturated system, leading to the formation of the 5,6-dihydrophenanthridine ring. Subsequent oxidation, either spontaneously or upon workup, yields the final phenanthridine product. This domino approach is highly atom-economical and allows for the rapid assembly of the phenanthridine core with diverse substitution patterns. researchgate.net

Retro-Carbopalladation Approaches to Enantioenriched Dihydrophenanthridines

A notable palladium-catalyzed approach provides an expeditious route to 5,6-dihydrophenanthridine derivatives through the retro-carbopalladation of aldimines. nih.gov This process is observed in the homocoupling reactions of o-bromobenzylamines in the presence of a suitable β-hydrogen atom. nih.gov Furthermore, a highly enantioselective synthesis of 6-aryl-substituted 5,6-dihydrophenanthridines has been achieved in a one-pot reaction that leverages both rhodium and palladium catalysis. nih.gov This dual catalytic system allows for the efficient construction of chiral dihydrophenanthridine scaffolds.

Rhodium-Catalyzed Routes to 5,6-Dihydrophenanthridines

Rhodium catalysis has been successfully employed in the asymmetric synthesis of chiral hydrophenanthridinones. researchgate.net A new class of chiral cyclopentadienyl rhodium(I) complexes, bearing C2-symmetric chiral bridged-ring-fused Cp ligands, has been developed. researchgate.net These complexes have been effectively applied to the asymmetric C-H activation reaction of N-methoxybenzamides with quinones, yielding a series of chiral hydrophenanthridinones in up to 82% yield with up to 99% enantiomeric excess (ee). researchgate.net

Cyclization via Benzyne Intermediates in Dihydrophenanthridine Formation

The formation of the aryl-aryl bond in 5,6-dihydrophenanthridines is a key synthetic step, and annulation via benzyne intermediates is a significant strategy to achieve this. mdpi.comresearchgate.net Benzyne, a highly reactive intermediate, can be generated in situ from various precursors and undergoes cycloaddition reactions to construct complex molecular architectures. nih.gov This approach has been utilized in the synthesis of phenanthridine derivatives, including natural products. Intramolecular addition of aryl amines to N-tethered arynes provides a route to 5,6-dihydrophenanthridine derivatives under mild conditions. rsc.org The development of new o-silylaryl triflate precursors has enhanced the reactivity, enabling the cyclization of both electron-rich and electron-poor aryl amines. rsc.org A fascinating aspect of this methodology is the complete switch in product selectivity observed when the reaction is conducted in air, leading to the corresponding phenanthridin-6(5H)-one as the sole product under otherwise identical conditions. rsc.org

Organocatalytic and Metal-Free Synthetic Strategies for 5,6-Dihydrophenanthridines

In the quest for more sustainable and environmentally friendly synthetic methods, organocatalytic and metal-free strategies for the synthesis of 5,6-dihydrophenanthridines have gained significant attention.

Organocatalytic Enantioselective Approaches (e.g., Modified Pictet–Spengler Reactions Utilizing Chiral Imidodiphosphoric Acids)

A straightforward and efficient method for the enantioselective synthesis of chiral 5,6-dihydrophenanthridines has been developed using an organocatalytic modified Pictet-Spengler reaction. researchgate.net This reaction involves the condensation of biphenyl-2-amines with aromatic aldehydes. The key to the high enantioselectivity of this process is the use of a H8-BINOL-derived chiral imidodiphosphoric acid as the catalyst. researchgate.net This organocatalyst exhibits strong stereocontrolling and catalytic activities, affording 6-aryl-5,6-dihydrophenanthridines in high yields (up to 98%) and with excellent enantioselectivities (up to 99% ee). researchgate.net

| Entry | Aldehyde | Biphenyl-2-amine | Yield (%) | ee (%) |

| 1 | Benzaldehyde | 2-Aminobiphenyl | 95 | 96 |

| 2 | 4-Chlorobenzaldehyde | 2-Aminobiphenyl | 98 | 97 |

| 3 | 4-Methylbenzaldehyde | 2-Aminobiphenyl | 92 | 95 |

| 4 | 2-Naphthaldehyde | 2-Aminobiphenyl | 90 | 99 |

Table 1: Selected Examples from Organocatalytic Modified Pictet-Spengler Reaction researchgate.net

Metal-Free Oxidative Cyclizations (e.g., Iodine-Supported Intramolecular C–H Amination)

Metal-free oxidative cyclizations offer an attractive alternative to transition-metal-catalyzed methods. One such approach involves the synthesis of phenanthridines through an iodine-supported intramolecular C–H amination and oxidation under visible light. acs.org Another metal-free method utilizes diacetoxyiodobenzene (PhI(OAc)₂) to mediate the oxidative cyclization of 2-isocyanobiphenyls with CF₃SiMe₃, providing a route to 6-(trifluoromethyl)phenanthridines. acs.org This reaction facilitates the direct formation of a C-CF₃ bond and the rapid assembly of the phenanthridine ring system in a single catalytic cycle. acs.org

Electrochemical Synthesis of Dihydrophenanthridine Scaffolds

Electrochemical methods represent a green and sustainable approach to chemical synthesis. The electrochemical synthesis of phenanthridines has been demonstrated through the trifluoromethylation of isonitriles, initiated by the electrochemical reduction of the Togni reagent. rsc.org This electron-catalyzed reaction highlights the catalytic nature of the electron in the transformation. rsc.org Furthermore, an electrochemical method for the synthesis of 5-aryl-phenanthridin-6-ones by dehydrogenative N,C bond formation has been developed. nih.gov This approach utilizes a constant current protocol in undivided cells with a low concentration of supporting electrolyte, offering a sustainable alternative to metal-catalyzed routes. nih.gov The direct generation of amidyl radicals under these conditions leads to the formation of the desired N-aryl-phenanthridin-6-ones. nih.gov

| Starting Material | Product | Conditions | Yield (%) |

| 2-Isocyanobiphenyl | 6-(Trifluoromethyl)phenanthridine | PhI(OAc)₂, CF₃SiMe₃ | Good |

| Biphenyl-2-carboxamide | 5-Aryl-phenanthridin-6-one | Constant current electrolysis | Good |

Table 2: Examples of Metal-Free and Electrochemical Syntheses acs.orgnih.gov

Cascade and Multicomponent Reactions Leading to 5,6-Dihydrophenanthridines

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes that involve two or more consecutive reactions where the product of the first step becomes the substrate for the next. longdom.org This approach allows for the construction of complex molecules from simple starting materials in a single operation, often with increased atom economy and reduced waste.

An effective method for synthesizing 5,6-dihydrophenanthridine derivatives involves the cascade reaction of o-arylanilines with alkynoates. acs.orgnih.gov This process is typically catalyzed by transition metals, such as ruthenium. The reaction mechanism commences with a regioselective C(sp²)–H alkenylation of the o-arylaniline directed by the free amino group. acs.orgacs.org This initial step is followed by an intramolecular aza-Michael addition, which results in the formation of the dihydrophenanthridine ring system. acs.orgnih.gov

This protocol is advantageous due to the use of readily available substrates with a free amino group and relatively inexpensive catalysts. acs.orgnih.gov Furthermore, the selectivity of the reaction can be controlled; at elevated temperatures, the initially formed 5,6-dihydrophenanthridine can undergo a retro-Mannich-type reaction, leading to the corresponding phenanthridine derivative through C-C bond cleavage. acs.orgnih.gov

A study demonstrated this selectivity by treating [1,1′-biphenyl]-2-amine with methyl but-2-ynoate. acs.org Under specific conditions (e.g., [Ru(p-cymene)Cl₂]₂, AgSbF₆, AcOH in THF at 80 °C), a mixture of methyl 2-(6-methyl-5,6-dihydrophenanthridin-6-yl)acetate and 6-methylphenanthridine was obtained. acs.org By tuning the reaction conditions, the synthesis can be directed to selectively favor the dihydrophenanthridine product. acs.org

| o-Arylaniline Substrate | Alkynoate Substrate | Catalyst/Conditions | Product | Yield |

|---|---|---|---|---|

| [1,1′-Biphenyl]-2-amine | Methyl but-2-ynoate | [Ru(p-cymene)Cl₂]₂, AgSbF₆, AcOH, THF, 80°C | Methyl 2-(6-methyl-5,6-dihydrophenanthridin-6-yl)acetate | 33% |

| [1,1′-Biphenyl]-2-amine | Methyl but-2-ynoate | [Ru(p-cymene)Cl₂]₂, AgSbF₆, AcOH, THF, 80°C | 6-Methylphenanthridine | 9% |

The synthesis of 5,6-dihydrophenanthridines can also be achieved through the intramolecular dehydrogenative coupling of biaryl tertiary amines. arkat-usa.org One approach utilizes a transition-metal-free system promoted by potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF). arkat-usa.org This method facilitates the formation of a C-C bond, leading to the cyclization of the biaryl system to yield 6-aryl-5,6-dihydrophenanthridines. The proposed mechanism involves the generation of α-amino alkyl radicals initiated by the t-BuOK/DMF system. arkat-usa.org

Another powerful strategy is the palladium-catalyzed intramolecular dehydrogenative coupling of two C-H bonds on simple arenes. nih.govnih.gov This represents an ideal approach as it avoids the need for pre-functionalized starting materials like aryl halides or organometallic reagents. nih.gov The reaction typically employs a palladium catalyst, such as Pd(TFA)₂, and an oxidant, like Cu(TFA)₂·H₂O, in a suitable solvent under an air atmosphere. mdpi.com This method demonstrates broad substrate scope and good tolerance for various functional groups. nih.govnih.gov The proposed mechanism involves an initial directed palladation, followed by a concerted metalation-deprotonation (CMD) step, and finally, reductive elimination to form the product and regenerate the Pd(II) catalyst. nih.gov

| Substrate | Catalyst/Promoter | Conditions | Product | Yield |

|---|---|---|---|---|

| N-Methyl-N-phenyl-[1,1'-biphenyl]-2-amine | t-BuOK | DMF, 150°C, 3h | 5-Methyl-6-phenyl-5,6-dihydrophenanthridine | 68% |

| N-(3-(pyridin-2-ylsulfonyloxy)phenyl)-N-benzylacetamide | Pd(TFA)₂ / Cu(TFA)₂·H₂O | CF₃CH₂OH, 100°C, 20h, Air | 5-Acetyl-5,6-dihydrophenanthridin-1-yl pyridine-2-sulfonate (B372464) | ~73% (on gram scale) |

Ring-Forming and Rearrangement Strategies for 5,6-Dihydrophenanthridine Assembly

Besides cascade reactions, specific ring-forming and rearrangement strategies provide unique entries into the 5,6-dihydrophenanthridine core structure. These methods often involve the construction of the central heterocyclic ring from acyclic or different cyclic precursors.

A mild and effective method for preparing 5,6-dihydrophenanthridines is the intramolecular addition of aryl amines onto N-tethered arynes. rsc.orgrsc.org Arynes are highly reactive intermediates that can be generated under various conditions. rsc.org In this strategy, an aryl amine is tethered to an aryne precursor. Upon generation of the aryne, the tethered amine undergoes an intramolecular cyclization to form the dihydrophenanthridine ring. rsc.org

To enhance the reactivity and broaden the scope of this reaction, a novel o-silylaryl triflate precursor was developed. rsc.orgrsc.org This precursor allows for the cyclization of both electron-rich and electron-poor aryl amines under mild conditions. rsc.orgrsc.org An interesting feature of this reaction is the ability to switch the product selectivity. When the reaction is conducted under an inert atmosphere, the 5,6-dihydrophenanthridine is the primary product. However, if the reaction is performed in the presence of air, the corresponding phenanthridin-6(5H)-one is formed exclusively. rsc.orgbohrium.com

| Aryl Amine Substituent | Reaction Atmosphere | Product Type | Yield |

|---|---|---|---|

| 4-Methoxy | Inert | 5,6-Dihydrophenanthridine | Excellent |

| 4-Fluoro | Inert | 5,6-Dihydrophenanthridine | 70% |

| 4-Iodo | Inert | 5,6-Dihydrophenanthridine | 67% |

| 4-Nitro | Inert | 5,6-Dihydrophenanthridine | Good |

| Various | Air | Phenanthridin-6(5H)-one | Exclusive Formation |

A convergent route to highly substituted dihydrophenanthridines involves the thermal ring expansion of 4-alkynylcyclobutenones. acs.orgacs.org This methodology begins with the synthesis of 4-hydroxy-4-(3-N-phenyl-1-propynyl)cyclobutenones, which are prepared from the reaction of cyclobutenediones with the lithium salts of N-arylpropargylamines. acs.org

Thermolysis of these cyclobutenone precursors in a high-boiling solvent like toluene or p-xylene induces a ring expansion to form dihydrophenanthridinediols, a previously unknown class of compounds. acs.orgacs.org The proposed mechanism involves an electrocyclic ring opening of the cyclobutenone to an enynylketene intermediate. This intermediate then undergoes ring closure to a diradical, which leads to the final product via homolytic aromatic substitution. figshare.com This strategy has been successfully applied in the total synthesis of the alkaloid assoanine. acs.orgacs.org

| Cyclobutenedione Substrate | N-Arylpropargylamine Substrate | Thermolysis Conditions | Dihydrophenanthridinediol Product Yield |

|---|---|---|---|

| Various substituted cyclobutenediones | Various substituted N-arylpropargylamines | Refluxing toluene or p-xylene | 42-70% |

Rearrangement reactions offer another avenue for modifying the 5,6-dihydrophenanthridine scaffold. A notable example is the acid-catalyzed rearrangement of 5,6-dihydrophenanthridine (DHPA) sulfonamides. tandfonline.com In this process, a series of novel DHPA sulfonamides are first synthesized. These compounds are then treated with a strong acid, such as concentrated sulfuric acid (98%), and heated. tandfonline.com

This treatment induces a rearrangement to form DHPA arylsulfones. For instance, dissolving 5-[(2-nitrophenyl)sulfonyl]-5,6-DHPA in concentrated sulfuric acid and heating at 105°C for 30 minutes results in its conversion to the corresponding rearranged sulfone isomer. tandfonline.com This method provides a route to a new series of DHPA diaryl sulfones. tandfonline.com

| Starting Material | Reagent | Conditions | Product |

|---|---|---|---|

| 5-[(2-Nitrophenyl)sulfonyl]-5,6-dihydrophenanthridine | 98% Sulfuric acid | 105°C, 30 min | 4-[(2-Nitro)phenyl]sulfonyl Phenanthridine |

Accelerated and Sustainable Synthetic Protocols for 5,6-Dihydrophenanthridines

Modern synthetic chemistry emphasizes the development of rapid, efficient, and environmentally benign methodologies. For the synthesis of 5,6-dihydrophenanthridines, several protocols have been established that accelerate reaction times and incorporate sustainable practices, including the use of microwave irradiation and green catalytic systems.

A novel and efficient pathway to phenanthridine derivatives utilizes a microwave-mediated intramolecular Diels-Alder (IMDA) cyclization. nih.gov This approach involves the cyclization of o-furyl(allylamino)arenes as the key step. The use of microwave irradiation significantly accelerates the reaction compared to conventional heating methods. nih.govnih.gov

In this process, the furan ring acts as the diene and the allyl group serves as the dienophile. The initial thermal cycloaddition under microwave heating forms a polycyclic Diels-Alder adduct. Subsequent treatment of this adduct with a catalytic amount of acid promotes a further reaction cascade to yield the 5,6-dihydrophenanthridine core. nih.gov This dihydrophenanthridine can then be easily oxidized to the fully aromatic phenanthridine using agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or by air in the presence of UV light. nih.gov This methodology represents a significant advancement, providing rapid access to the dihydrophenanthridine scaffold from readily prepared starting materials.

Table 1: Microwave-Assisted IMDAF for Dihydrophenanthridine Synthesis

| Precursor | Conditions | Product | Key Features | Reference |

| o-furyl(allylamino)arenes | 1. Microwave Irradiation2. Acid Catalyst | 5,6-Dihydrophenanthridines | Rapid, efficient, forms DA-adduct intermediate | nih.gov |

The Pictet-Spengler reaction is a fundamental method for synthesizing tetrahydroisoquinolines and related heterocyclic structures, including precursors to dihydrophenanthridines. wikipedia.org This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. While strong acids are often employed, milder catalysts can be crucial for sensitive substrates.

Acetic acid has been utilized as a mild acid catalyst in a Pictet-Spengler condensation to form a complex dihydrophenanthridine precursor. mdpi.com In the synthesis of a key intermediate for (+)-yohimbine, the Pictet-Spengler condensation was successfully carried out using acetic acid in dichloromethane. mdpi.com It was noted that using a stronger acid, such as trifluoroacetic acid (TFA), led to significant decomposition of the starting material. This highlights the critical role of acetic acid as a mild catalyst that can facilitate the desired cyclization without promoting side reactions or degradation of complex substrates. mdpi.com While not widely documented as a primary solvent for this specific synthesis, its role as a catalyst is vital for reactions involving delicate functional groups.

5,6-Dihydrophenanthridine has emerged as a highly effective, regenerable hydrogen donor, mimicking the function of the natural coenzyme NAD(P)H in biological systems. acs.orgdicp.ac.cn This capability is harnessed in metal-free asymmetric transfer hydrogenation (ATH) reactions to produce chiral compounds with high enantioselectivity. nih.govacs.org

The catalytic cycle involves three key components:

Hydrogen Donor: 5,6-Dihydrophenanthridine (the NAD(P)H model) donates a hydride to a substrate (e.g., a benzoxazinone or quinoxaline), reducing it to the desired chiral product. In the process, the dihydrophenanthridine is oxidized to phenanthridine. acs.orgacs.org

Chiral Catalyst: A chiral phosphoric acid (CPA) catalyzes the transfer of the hydride from the dihydrophenanthridine to the substrate, controlling the stereochemical outcome of the reaction. acs.orgnih.gov

Regeneration System: The resulting phenanthridine is hydrogenated back to 5,6-dihydrophenanthridine using an achiral borane catalyst (e.g., HB(C₆F₅)₂) and hydrogen gas (H₂) as the terminal reductant. acs.orgnih.govresearchgate.net

This system is highly efficient and sustainable, as the hydrogen donor is used in catalytic amounts and regenerated in situ. acs.org It has been successfully applied to the reduction of various benzoxazinones and 2-substituted quinoxalines, affording the corresponding dihydro products in high yields and with excellent enantiomeric excess (up to 99% ee). nih.govacs.orgresearchgate.net

Table 2: Asymmetric Transfer Hydrogenation using Regenerable 5,6-Dihydrophenanthridine

| Substrate | Chiral Catalyst | Regeneration Catalyst | Product Yield | Enantiomeric Excess (ee) | Reference |

| Benzoxazinones | Chiral Phosphoric Acid | Borane / H₂ | High | Up to 99% | nih.govacs.org |

| 2-Substituted Quinoxalines | Chiral Phosphoric Acid | Borane / H₂ | High | ≤98% | researchgate.net |

| Quinolines | Chiral Phosphoric Acid | Borane / H₂ | High | Up to 91% | researchgate.net |

Enantioselective Synthesis of Chiral 5,6-Dihydrophenanthridines

The development of methods for the enantioselective synthesis of chiral 5,6-dihydrophenanthridines is of great importance due to their prevalence in bioactive molecules. Key strategies involve the use of chiral organocatalysts or transition-metal complexes with chiral ligands.

A highly effective organocatalytic method involves a modified Pictet-Spengler reaction of biphenyl-2-amines with various aromatic aldehydes. researchgate.net This reaction is catalyzed by a H₈-BINOL-derived chiral imidodiphosphoric acid. The catalyst demonstrates strong stereocontrol, producing a range of chiral 6-aryl-5,6-dihydrophenanthridines with impressive results. researchgate.net The reaction is notable for its high yields, which can reach up to 98%, and excellent enantioselectivities, with up to 99% ee reported for several derivatives. researchgate.net

Another powerful strategy is palladium-catalyzed enantioselective C–H activation. nih.gov Researchers have designed and synthesized a class of chiral-bridged biphenyl phosphine-carboxylate bifunctional ligands, named CB-Phos. These ligands are employed in Pd(0)-catalyzed intramolecular C–H arylation reactions. This catalytic system provides a versatile and convenient route to various chiral dihydrophenanthridines, accommodating a broad range of functional groups on the substrates. The reactions consistently achieve good to excellent yields with high enantioselectivities. nih.gov This approach can also be integrated into a one-pot cascade sequence involving an initial Suzuki cross-coupling followed by the enantioselective C–H arylation. nih.gov

Table 3: Enantioselective Synthetic Methods for Chiral 5,6-Dihydrophenanthridines

| Method | Catalyst / Ligand | Substrates | Product Yield | Enantiomeric Excess (ee) | Reference |

| Organocatalytic Pictet-Spengler | H₈-BINOL-derived imidodiphosphoric acid | Biphenyl-2-amines, Aromatic aldehydes | Up to 98% | Up to 99% | researchgate.net |

| Pd(0)-Catalyzed C-H Arylation | Pd(0) with CB-Phos Ligand | Aryl substrates with various functional groups | Good to Excellent | High | nih.gov |

Reaction Mechanisms and Mechanistic Investigations of 5,6 Dihydrophenanthridine Transformations

Elucidation of Key Reaction Pathways

The formation of the 5,6-dihydrophenanthridine (B3050675) scaffold and its subsequent reactions involve several key mechanistic steps. These pathways are often influenced by the choice of catalyst, reagents, and reaction conditions.

The Concerted Metallation-Deprotonation (CMD) mechanism is a prominent pathway in palladium-catalyzed C–H activation reactions leading to the formation of 5,6-dihydrophenanthridines. wikipedia.orgresearchgate.net This process involves a single transition state where the C–H bond is cleaved and a new carbon-metal bond is formed simultaneously. wikipedia.org Unlike other mechanisms, the CMD pathway does not proceed through a metal hydride intermediate; instead, a base, often a carboxylate ligand, facilitates the deprotonation. wikipedia.org

In the context of synthesizing 5,6-dihydrophenanthridines via intramolecular dehydrogenative coupling of two aryl C-H bonds, a plausible mechanism involves an initial palladation directed by a suitable group. nih.gov This is followed by an intramolecular CMD step, often assisted by a trifluoroacetate (B77799) ligand, which proceeds through a six-membered transition state to form a key intermediate. nih.gov Subsequent reductive elimination from this intermediate yields the 5,6-dihydrophenanthridine product and regenerates the active palladium catalyst. nih.gov

Experimental and computational studies have shown that carboxylate additives play a crucial role in facilitating C-H activation in palladium(II)-mediated reactions by acting as an internal base. nih.gov The CMD mechanism is considered the most favorable pathway for palladium-catalyzed C-H bond cleavage in many cases. mdpi.com The electrophilicity of the palladium center and the basicity of the associated ligand are vital factors that influence the energy barrier of the C-H activation step. mdpi.com

Table 1: Key Features of the CMD Mechanism in 5,6-Dihydrophenanthridine Synthesis

| Feature | Description |

|---|---|

| Mechanism Type | Concerted, single transition state |

| Key Steps | C-H bond cleavage and C-Pd bond formation occur simultaneously |

| Role of Base | A carboxylate or other base assists in the deprotonation of the C-H bond |

| Intermediate | Does not involve a metal hydride species |

| Catalyst | Typically high-valent, late transition metals like Palladium(II) |

| Application | Intramolecular dehydrogenative coupling to form the 5,6-dihydrophenanthridine core |

Radical reaction pathways offer an alternative approach to the synthesis of the phenanthridine (B189435) core, which can subsequently be reduced to 5,6-dihydrophenanthridine. These methods often involve the generation of radical intermediates that undergo intramolecular cyclization. For instance, electrochemical decarboxylative cyclization of α-amino-oxy acids can proceed through an iminyl radical formation followed by a cascade intramolecular cyclization to access phenanthridine derivatives. researchgate.net

While direct evidence for radical pathways in the formation of 5,6-dihydrophenanthridine itself is less common in the reviewed literature, the formation of the parent phenanthridine scaffold through such mechanisms is well-documented. researchgate.net In some palladium-catalyzed dehydrogenative coupling reactions, the possibility of a free radical pathway was investigated. The addition of radical scavengers like 2,2,6,6-tetramethylpiperidine (B32323) oxide (TEMPO) did not significantly affect the reaction yield, suggesting a low probability for a free radical mechanism in those specific cases. nih.gov

The formation of the 5,6-dihydrophenanthridine ring system can be achieved through a cascade reaction involving an intramolecular aza-Michael addition. acs.org This mechanistic step is particularly relevant in the synthesis of dihydrophenanthridine derivatives from o-arylanilines and alkynoates. acs.org The reaction sequence is initiated by a C(sp²)–H alkenylation of the 2-arylaniline with the alkynoate, which is then followed by the intramolecular aza-Michael addition to form the heterocyclic core. acs.org This type of reaction is a powerful tool for the construction of nitrogen-containing heterocyclic compounds.

Interestingly, 5,6-dihydrophenanthridine derivatives formed in certain reactions can undergo further transformations. One such process is a retro-Mannich-type reaction. acs.org When the synthesis of substituted dihydrophenanthridines is carried out at elevated temperatures, the initially formed product can undergo a retro-Mannich-type reaction, leading to the corresponding phenanthridine through C–C bond cleavage. acs.org This highlights the chemical lability of the 5,6-dihydrophenanthridine system under certain conditions and provides a mechanistic pathway for its conversion to the fully aromatic phenanthridine.

As a precursor step to the formation of the 5,6-dihydrophenanthridine scaffold, C–H alkenylation plays a crucial role in certain synthetic strategies. acs.org In the reaction of 2-arylanilines with alkynoates, the initial step involves the alkenylation of a C(sp²)–H bond of the aniline (B41778) derivative. acs.org This step forges a new carbon-carbon bond and sets the stage for the subsequent intramolecular cyclization, which in this case is an aza-Michael addition, to complete the formation of the dihydrophenanthridine ring. acs.org

In the palladium-catalyzed intramolecular C–H/C–H dehydrogenative coupling to form 5,6-dihydrophenanthridines, both oxidants and ligands are critical components of the catalytic cycle. nih.govresearchgate.net The oxidant is necessary to regenerate the active Pd(II) catalyst from the Pd(0) species that is formed after the reductive elimination step. nih.gov Various copper salts have been screened as oxidants, with copper(II) trifluoroacetate hydrate (B1144303) often providing the highest yields. nih.gov

The ligand, frequently an acetate (B1210297) or trifluoroacetate, plays a key role in the concerted metallation-deprotonation (CMD) step. nih.gov It acts as an internal base to facilitate the cleavage of the C-H bond. nih.gov The choice of solvent can also significantly influence the reaction outcome, with polar solvents like trifluoroethanol often being optimal. nih.gov

Table 2: Influence of Oxidants and Solvents on a Typical Dehydrogenative Coupling Reaction

| Entry | Oxidant | Solvent | Yield (%) |

|---|---|---|---|

| 1 | Cu(OAc)₂ | Toluene | <5 |

| 2 | Cu(TFA)₂·H₂O | Toluene | 15 |

| 3 | Cu(TFA)₂·H₂O | Dioxane | 12 |

| 4 | Cu(TFA)₂·H₂O | CF₃CH₂OH | 31 |

| 5 | Ag₂CO₃ | CF₃CH₂OH | 18 |

| 6 | PhI(OAc)₂ | CF₃CH₂OH | 25 |

Note: The data in this table is illustrative and based on trends reported in the literature for similar reactions.

Investigation of Catalytic Cycles and Intermediates

The construction of the 5,6-dihydrophenanthridine scaffold often relies on transition metal-catalyzed reactions, particularly those involving palladium. Mechanistic studies have elucidated plausible catalytic cycles and identified key intermediates.

One prominent pathway is the palladium-catalyzed intramolecular C-H/C-H dehydrogenative coupling. mdpi.com A proposed catalytic cycle for this transformation is depicted below:

Palladation: The cycle initiates with the directed palladation of the substrate, forming a palladacycle complex (Intermediate I). nih.gov

Concerted Metalation-Deprotonation (CMD): This is followed by an intramolecular CMD step, often assisted by an acetate or trifluoroacetate anion, which proceeds through a six-membered transition state (Intermediate II) to yield a palladacycle intermediate (Intermediate III). nih.govmdpi.com

Reductive Elimination: The final step involves the reductive elimination from Intermediate III, which forms the desired aryl-aryl bond of the 5,6-dihydrophenanthridine product and generates Pd(0). nih.gov

Catalyst Regeneration: The Pd(0) species is then reoxidized to the active Pd(II) catalyst by an oxidant, such as Cu(II), completing the catalytic cycle. nih.govmdpi.com

Another mechanistic pathway for the formation of the dihydrophenanthridine framework involves a cascade reaction of 2-arylanilines with alkynoates. acs.org This process is understood to proceed through:

Initial C(sp²)–H Alkenylation: The reaction begins with the alkenylation of the 2-arylaniline with an alkynoate. acs.org

Intramolecular Aza-Michael Addition: This is followed by an intramolecular aza-Michael addition, which results in the cyclization to form the dihydrophenanthridine scaffold. acs.org

These investigations highlight the critical role of transition metal complexes as catalysts and demonstrate that the reaction pathway can be intricately controlled by the choice of substrates and reaction conditions.

Kinetic Isotope Effects (KIEs) in 5,6-Dihydrophenanthridine Forming Reactions

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step and understanding C-H bond activation. researchgate.netepfl.ch In the context of 5,6-dihydrophenanthridine synthesis, KIE experiments have been employed to probe the mechanism of intramolecular dehydrogenative coupling.

To investigate whether the C-H bond cleavage is involved in the rate-determining step, parallel reactions are often conducted with a deuterated substrate and its non-deuterated analogue. researchgate.net The ratio of the reaction rates (kH/kD) provides insight into the transition state of the C-H bond-breaking step.

| Experiment Type | Reactants | kH/kD Value | Implication |

| Intermolecular Competition | Standard Substrate vs. Deuterated Substrate | 2.1 | C-H bond cleavage is likely involved in the rate-determining step. |

This table is generated based on data reported in mechanistic studies of palladium-catalyzed dehydrogenative coupling reactions. researchgate.net

Impact of Acetic Acid on Reaction Mechanism and Selectivity

Acetic acid can play a multifaceted role in organic transformations, acting as a proton source, a catalyst, or a mediator in reductive cyclization reactions. ntnu.edu.twrsc.orgrsc.org In the synthesis of heterocyclic compounds structurally related to 5,6-dihydrophenanthridine, the iron/acetic acid system has proven effective for mediating intramolecular reductive cyclization. ntnu.edu.twrsc.org

This methodology is particularly useful for constructing C-N bonds under mild conditions. rsc.org The proposed mechanism involves the following key steps:

Reduction of a Nitro Group: Iron metal in the presence of acetic acid is a classic reagent for the reduction of an aromatic nitro group to an amine. Acetic acid serves as a proton source to facilitate this reduction.

Intramolecular Cyclization: The in situ generated amine then undergoes an intramolecular nucleophilic attack on a suitable electrophilic center within the same molecule (e.g., a carbonyl group), leading to cyclization.

Dehydration: A subsequent dehydration step, often acid-catalyzed, results in the formation of the final heterocyclic product.

The use of acetic acid in this system is critical. It not only activates the iron for the reduction but also protonates intermediates, thereby facilitating the key bond-forming and bond-breaking steps. This method provides an efficient pathway for synthesizing complex nitrogen-containing polycyclic structures. ntnu.edu.twrsc.org The selectivity of the reaction is high, as the reductive cyclization is directed by the intramolecular nature of the process.

| Role of Acetic Acid | Mechanistic Step | Outcome |

| Proton Source | Reduction of Nitro Group | Formation of in situ amine |

| Catalyst/Mediator | Intramolecular Cyclization / Dehydration | C-N bond formation and ring closure |

This table summarizes the functions of acetic acid in the iron-mediated reductive cyclization for the synthesis of complex nitrogen heterocycles. ntnu.edu.twrsc.org

Theoretical and Computational Studies on 5,6 Dihydrophenanthridine Systems

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 5,6-dihydrophenanthridine (B3050675) systems. These methods provide a detailed picture of the molecular and electronic structure, which governs the reactivity and physical properties of these compounds.

Density Functional Theory (DFT) has become a standard method in computational chemistry for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying relatively large systems like 5,6-dihydrophenanthridine derivatives. DFT calculations can predict a variety of molecular properties, including optimized geometries, bond lengths, bond angles, and the distribution of electron density.

For a molecule such as acetic acid; 5,6-dihydrophenanthridine, DFT could be employed to understand how the acetic acid substituent influences the electronic properties of the parent dihydrophenanthridine core. Calculations would typically involve geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, one can derive important electronic descriptors.

Table 1: Hypothetical DFT-Calculated Properties for 5,6-Dihydrophenanthridine Calculated at the B3LYP/6-31G(d) level of theory.

| Property | Value |

|---|---|

| Geometric Parameters | |

| C5-C6 Bond Length (Å) | 1.510 |

| N-C5 Bond Length (Å) | 1.470 |

| C4a-C4b Bond Length (Å) | 1.465 |

| Electronic Properties | |

| Dipole Moment (Debye) | 1.85 |

| HOMO Energy (eV) | -5.89 |

| LUMO Energy (eV) | -0.98 |

These parameters are instrumental in predicting the molecule's reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding its behavior in chemical reactions. The HOMO-LUMO gap can be an indicator of the molecule's kinetic stability.

A significant application of computational chemistry is the modeling of transition states in chemical reactions. This allows for the elucidation of reaction mechanisms and the prediction of reaction rates. The synthesis of 5,6-dihydrophenanthridines often proceeds through complex, multi-step mechanisms.

One plausible mechanism for the formation of the 5,6-dihydrophenanthridine core involves a palladium-catalyzed intramolecular C-H/C-H dehydrogenative coupling. mdpi.comnih.gov In such a reaction, a key step is the concerted metalation-deprotonation (CMD), which proceeds through a six-membered transition state. mdpi.comnih.gov Computational modeling, typically using DFT, can be used to locate and characterize the geometry and energy of this transition state. By calculating the energy difference between the reactants and the transition state, the activation energy for the reaction can be determined.

Table 2: Hypothetical Energy Profile for a Key Step in 5,6-Dihydrophenanthridine Synthesis Relative energies calculated at the B3LYP/6-31G(d) level of theory.

| Species | Relative Free Energy (kcal/mol) |

|---|---|

| Reactant Complex | 0.0 |

| Transition State (CMD) | +22.5 |

The calculated activation energy provides a quantitative measure of the kinetic feasibility of the proposed mechanistic step. Furthermore, analysis of the transition state's vibrational frequencies can confirm that it is a true first-order saddle point on the potential energy surface.

Molecular Dynamics Simulations of Dihydrophenanthridine Intermediates and Interactions

While quantum chemical calculations are excellent for studying static molecular properties and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the study of conformational changes, solvent effects, and intermolecular interactions.

For the synthesis of 5,6-dihydrophenanthridine, MD simulations could be used to study the behavior of reaction intermediates in solution. For example, the stability and conformational flexibility of a palladium-containing intermediate could be investigated. The simulations would track the positions and velocities of all atoms in the system, providing a trajectory that reveals how the intermediate interacts with solvent molecules and other species present in the reaction mixture. This can be particularly important for understanding how the solvent influences the reaction mechanism and outcome.

Computational Prediction of Stereochemical Outcomes and Enantioselectivity

The synthesis of chiral molecules with a high degree of stereocontrol is a major goal in organic chemistry. Many biologically active molecules are chiral, and often only one enantiomer exhibits the desired therapeutic effect. Computational chemistry has emerged as a valuable tool for predicting and understanding the stereochemical outcomes of asymmetric reactions. researchgate.netrsc.org

For the synthesis of enantioenriched 5,6-dihydrophenanthridine derivatives, which can be achieved through methods like asymmetric hydrogenation, computational modeling can be used to predict which enantiomer will be formed preferentially. nih.gov This is typically done by modeling the transition states of the reaction in the presence of a chiral catalyst. The enantioselectivity of the reaction is determined by the energy difference between the transition states leading to the (R)- and (S)-enantiomers.

Table 3: Hypothetical Computational Prediction of Enantioselectivity Calculated at the M06-2X/def2-TZVP level of theory.

| Transition State | Relative Free Energy (kcal/mol) | Predicted Enantiomeric Excess (%) |

|---|---|---|

| TS-(R) | 0.0 | 95 |

A lower energy transition state corresponds to a faster reaction rate. By calculating the free energy difference (ΔΔG‡) between the two diastereomeric transition states, the enantiomeric excess (ee) of the product can be predicted using the relationship ΔΔG‡ = -RT ln(er), where 'er' is the enantiomeric ratio.

Integration of Computational Data with Experimental Mechanistic Insights

The most powerful approach to understanding chemical systems is the integration of computational data with experimental findings. biointerfaceresearch.com Computational studies can provide a detailed molecular-level picture that helps to rationalize and interpret experimental observations. In turn, experimental data is essential for validating and refining computational models.

In the context of 5,6-dihydrophenanthridine synthesis, experimental techniques such as kinetic isotope effect (KIE) studies can provide information about the rate-determining step of a reaction. mdpi.comnih.gov For example, a significant KIE for a C-H bond cleavage step would indicate that this step is involved in the rate-determining part of the mechanism. mdpi.comnih.gov Computational modeling can complement this by calculating the KIE from first principles. Agreement between the calculated and experimental KIE values provides strong support for the proposed mechanism.

By combining experimental results with data from DFT calculations, transition state modeling, and molecular dynamics simulations, a comprehensive and well-supported mechanistic picture of 5,6-dihydrophenanthridine formation and behavior can be constructed. This synergistic approach is invaluable for the rational design of new synthetic routes and the development of novel 5,6-dihydrophenanthridine derivatives with desired properties.

Advanced Analytical Techniques for 5,6 Dihydrophenanthridine Structure Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules in solution. For 5,6-dihydrophenanthridine (B3050675), various NMR experiments are employed to establish its intricate architecture.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for determining the chemical environment of each proton and carbon atom within the 5,6-dihydrophenanthridine scaffold. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment surrounding each nucleus, while the coupling constants (J), measured in Hertz (Hz), reveal the connectivity between neighboring protons.

In a representative study, the ¹H and ¹³C NMR spectra of 5-acetyl-5,6-dihydrophenanthridine were recorded, providing valuable data that can be extrapolated to understand the parent compound. rsc.org The aromatic region of the ¹H NMR spectrum typically displays a complex series of multiplets corresponding to the protons on the two benzene (B151609) rings. The methylene (B1212753) protons at the C6 position and the protons of the N-acetyl group exhibit distinct signals in the aliphatic region.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each carbon atom in the molecule. The number of signals in the spectrum confirms the number of chemically non-equivalent carbon atoms.

Table 1: Representative ¹H and ¹³C NMR Data for a 5,6-Dihydrophenanthridine Derivative rsc.org

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 8.46 (d, J = 7.9 Hz, 1H), 7.33–7.29 (m, 1H), 7.28–7.19 (m, 2H), 7.16–7.12 (m, 1H), 6.86 (d, J = 7.4 Hz, 2H) | 155.3, 139.7, 135.2, 130.5, 128.1, 127.7, 126.9, 126.6, 125.0, 117.0, 115.8, 114.2 |

| Methylene Protons (C6) | 4.61 (d, J = 9.8 Hz, 2H) | 45.3 |

| N-Acetyl Protons | 2.09 (s, 3H) | 20.9 |

| Carbonyl Carbon | - | 170.4 |

Data obtained for 5-acetyl-5,6-dihydrophenanthridin-1-ol in CD₃OD.

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in the 1D spectra and for establishing the complete bonding network and spatial relationships within the 5,6-dihydrophenanthridine molecule.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically over two to three bonds. For 5,6-dihydrophenanthridine, COSY spectra would reveal correlations between adjacent aromatic protons and between the methylene protons at C6 and any vicinal protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. The HSQC spectrum of 5,6-dihydrophenanthridine would show cross-peaks connecting each proton signal to the signal of the carbon atom it is directly bonded to, allowing for the definitive assignment of the carbon skeleton.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment establishes long-range correlations between protons and carbons, typically over two to three bonds. This is particularly useful for identifying quaternary carbons and for connecting different spin systems within the molecule. For instance, correlations from the methylene protons at C6 to the aromatic carbons would confirm the fusion of the dihydro- and aromatic rings.

Rotating Frame Overhauser Effect Spectroscopy (ROESY): This experiment detects through-space correlations between protons that are in close proximity, providing information about the stereochemistry and conformation of the molecule. In the context of 5,6-dihydrophenanthridine, ROESY can be used to determine the relative orientation of substituents on the ring system.

Variable Temperature (VT) NMR studies can provide insights into the dynamic processes occurring in 5,6-dihydrophenanthridine and its derivatives. ucdavis.edu By recording NMR spectra at different temperatures, it is possible to study conformational changes, such as ring-flipping or restricted rotation around single bonds. scielo.br At lower temperatures, dynamic processes may slow down sufficiently to allow for the observation of distinct signals for different conformers, while at higher temperatures, these signals may coalesce into a single averaged signal. This technique can be used to determine the energy barriers associated with these conformational interchanges.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the elemental composition and to elucidate the structure of molecules through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. The theoretical monoisotopic mass of 5,6-dihydrophenanthridine (C₁₃H₁₁N) is 181.08915 Da. HRMS analysis would be expected to yield an experimental mass that is very close to this theoretical value, thereby confirming the elemental composition of the compound.

Table 2: Theoretical Exact Mass of 5,6-Dihydrophenanthridine

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| 5,6-Dihydrophenanthridine | C₁₃H₁₁N | 181.08915 |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information. The fragmentation pattern of 5,6-dihydrophenanthridine is expected to be characteristic of its tricyclic structure.

Based on the general fragmentation patterns of related alkaloids, a plausible fragmentation pathway for protonated 5,6-dihydrophenanthridine ([M+H]⁺) can be proposed. nih.gov Initial fragmentation may involve the loss of small neutral molecules such as H₂ or CH₃• from the dihydro portion of the molecule. Further fragmentation could involve cleavage of the central ring system, leading to the formation of characteristic fragment ions that can be used to confirm the identity of the compound.

Coupled Techniques (e.g., GC-MS, HPLC/MS/MS)

Coupled or hyphenated techniques, which link a separation method with a detection method, are powerful tools for analyzing complex mixtures and confirming the identity of synthesized compounds. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography/Tandem Mass Spectrometry (HPLC/MS/MS) are indispensable in the study of 5,6-dihydrophenanthridine and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for the analysis of volatile and thermally stable compounds. nih.gov In the context of 5,6-dihydrophenanthridine, GC separates the compound from reaction byproducts or impurities based on its boiling point and interaction with a capillary column. nih.gov The separated compound then enters the mass spectrometer, which ionizes it and detects the molecular ion peak (M+), directly confirming its molecular weight. Further fragmentation provides a unique mass spectrum, or "fingerprint," that can be used for structural confirmation by comparing it to spectral libraries or analyzing the fragmentation pattern. For polycyclic aromatic alkaloids structurally related to 5,6-dihydrophenanthridine, GC-MS protocols have been developed using moderate heating rates (e.g., 10 °C/min) on a 5% phenyl polymethylsiloxane column to achieve efficient separation. nih.gov

High-Performance Liquid Chromatography/Mass Spectrometry (HPLC/MS/MS): For less volatile or thermally sensitive 5,6-dihydrophenanthridine derivatives, HPLC is the preferred separation method. imrpress.comresearchgate.net The compound is passed through a column (commonly a C18 column) with a liquid mobile phase, and separation occurs based on polarity. imrpress.com The eluent is then introduced into a mass spectrometer. High-resolution mass spectrometers, such as Time-of-Flight (ToF) or Orbitrap analyzers, can determine the mass of the molecular ion with extremely high accuracy, allowing for the determination of the elemental formula. imrpress.commdpi.com

Tandem mass spectrometry (MS/MS) provides even deeper structural insight. The molecular ion of 5,6-dihydrophenanthridine is selected, subjected to collision-induced dissociation (CID) to break it into smaller fragments, and the masses of these fragments are analyzed. mdpi.com This fragmentation pattern is characteristic of the molecule's structure and can be used to distinguish between isomers and confirm the connectivity of atoms. In the synthesis of various 5,6-dihydrophenanthridine derivatives, mass spectra are routinely acquired to confirm that the target molecule has been formed. nih.govresearchgate.net

| Technique | Information Obtained | Typical Application |

|---|---|---|

| GC-MS | Retention time, Molecular Weight (MW), Fragmentation Pattern | Analysis of volatile derivatives, purity assessment, identification in reaction mixtures. nih.gov |

| HPLC/MS/MS | Retention time, High-Resolution MW, Elemental Formula, Structural data from fragmentation | Characterization of a broad range of derivatives, separation of isomers, detailed structural elucidation. imrpress.commdpi.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. nih.gov

The IR spectrum of 5,6-dihydrophenanthridine is characterized by several key absorption bands:

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹, indicating the presence of hydrogens attached to the aromatic rings.

Aliphatic C-H Stretching: Found just below 3000 cm⁻¹, corresponding to the hydrogens on the saturated carbons at positions 5 and 6.

C=C Aromatic Stretching: A series of sharp peaks in the 1450-1600 cm⁻¹ region, characteristic of the aromatic rings.

C-N Stretching: Usually appears in the 1200-1350 cm⁻¹ region.

When analyzing derivatives, IR spectroscopy is crucial for confirming the addition of new functional groups. For instance, in a study synthesizing an N-acetylated 5,6-dihydrophenanthridine derivative, the presence of a strong absorption band around 1662 cm⁻¹ is definitive evidence of the carbonyl (C=O) group from the newly introduced acetyl moiety. mdpi.com

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

|---|---|---|

| 3016 | Stretching | Aromatic C-H |

| 2961, 2927 | Stretching | Aliphatic C-H |

| 1662 | Stretching | Amide C=O |

| 1455, 1426 | Stretching | Aromatic C=C |

| 753 | Out-of-plane bending | Aromatic C-H |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. mdpi.com The 5,6-dihydrophenanthridine molecule contains two benzene rings, forming an extended aromatic system. This conjugation allows for π → π* electronic transitions to occur upon absorption of light in the ultraviolet region. nih.gov

The UV-Vis spectrum of 5,6-dihydrophenanthridine is expected to show characteristic absorption bands, and the wavelength of maximum absorbance (λmax) is sensitive to the extent of conjugation and the presence of substituent groups on the aromatic rings. nih.gov While the core structure absorbs in the UV range, the addition of auxochromic groups (electron-donating or withdrawing groups) can shift the absorption maxima to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift). mdpi.com This technique is particularly useful for confirming the integrity of the aromatic chromophore and studying how modifications to the molecule affect its electronic properties.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a crystalline compound. It provides unambiguous information on bond lengths, bond angles, and the absolute conformation of the molecule in the solid state. nih.gov For 5,6-dihydrophenanthridine and its derivatives, this technique is used to definitively confirm the molecular structure proposed by other spectroscopic methods.

The analysis of a single crystal provides a detailed structural model, including:

Confirmation of Connectivity: It verifies the exact arrangement of atoms and the formation of the tricyclic dihydrophenanthridine ring system.

Conformation: It reveals the conformation of the central dihydropyridine (B1217469) ring, which is not planar due to the two sp³-hybridized atoms. The degree of puckering and the dihedral angles can be precisely measured.

Intermolecular Interactions: The crystal packing reveals information about intermolecular forces such as hydrogen bonding or π-stacking, which influence the physical properties of the compound.

In studies reporting the synthesis of novel 5,6-dihydrophenanthridines, X-ray crystallography serves as the ultimate proof of structure. nih.gov The data obtained are highly detailed, specifying the crystal system, space group, and precise atomic coordinates.

| Parameter | Description | Example Data Type |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic, Orthorhombic, etc. researchgate.net |

| Space Group | A mathematical description of the symmetry of the crystal. | P2₁/c, Pnma, etc. researchgate.net |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal. | a = 10.1 Å, b = 12.5 Å, c = 15.3 Å, β = 95.5° |

| Bond Lengths / Angles | Precise measurement of distances and angles between atoms. | C-C = 1.39 Å, C-N-C = 118.2° |

Elemental Analysis for Purity and Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. The experimental results are compared against the theoretical percentages calculated from the molecular formula. This comparison serves as a crucial check for the purity and correct elemental composition of a newly synthesized compound.

For 5,6-dihydrophenanthridine, with the molecular formula C₁₃H₁₁N, the theoretical elemental composition can be calculated precisely. A pure sample is expected to yield experimental values that are in close agreement with these theoretical percentages, typically within a ±0.4% tolerance, which is a common requirement for publication in scientific journals. cardiff.ac.uk Any significant deviation suggests the presence of impurities, such as residual solvent or starting materials, or that the incorrect compound was formed.

| Element | Atomic Mass | Number of Atoms | Total Mass | Theoretical Mass % |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 13 | 156.143 | 86.15% |

| Hydrogen (H) | 1.008 | 11 | 11.088 | 6.12% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 7.73% |

| Total | 181.238 | 100.00% |

Applications of 5,6 Dihydrophenanthridine Scaffolds in Organic Synthesis and Materials Science

Role as Versatile Intermediates for the Synthesis of Complex Organic Molecules

5,6-Dihydrophenanthridines are valuable intermediates in the synthesis of complex organic molecules, particularly alkaloids and pharmaceutical agents. nih.govresearchgate.net Their structure allows for strategic modifications to build intricate molecular frameworks. For instance, the synthesis of an immunosuppressant was achieved using a 5-acetyl-5,6-dihydrophenanthridinyl pyridine-2-sulfonate (B372464) intermediate. mdpi.com This intermediate was transformed through several steps, including the removal of a sulfonate group and an acetyl group, to ultimately yield the target molecule. nih.gov The dihydrophenanthridine core provides a rigid scaffold upon which further complexity can be built, making it a key component in the total synthesis of natural products and their analogues.

Precursors for Fully Aromatic Phenanthridine (B189435) and Oxidized Phenanthridinone Derivatives

One of the most common applications of 5,6-dihydrophenanthridines is their role as direct precursors to fully aromatic phenanthridines and their oxidized phenanthridinone counterparts. nih.govnih.gov The dehydrogenation or oxidation of the 5,6-dihydro core is a key transformation that yields these important classes of compounds.

Phenanthridines can be synthesized from 2-biarylmethanamines in a one-pot reaction that proceeds through a 5,6-dihydrophenanthridine (B3050675) intermediate. nih.govacs.org This process involves an iodine-supported intramolecular C-H amination followed by an in-situ oxidation of the dihydrophenanthridine scaffold under visible light and air. nih.govacs.org Similarly, substituted dihydrophenanthridines can undergo a retro-Mannich-type reaction at elevated temperatures to yield the corresponding phenanthridine through C-C bond cleavage. acs.org

Phenanthridinones, which are present in many bioactive alkaloids like narciclasine (B1677919) and pancratistatin, can also be accessed from dihydrophenanthridine precursors. nih.gov For example, PJ34, a selective inhibitor of poly(ADP-ribose) polymerase, is a well-known phenanthridinone drug derivative. nih.gov The synthesis of the phenanthridinone skeleton often involves transition-metal-mediated C-C and C-N bond-forming reactions, where the final aromatization step can be seen as an oxidation of a dihydrophenanthridinone-type structure. nih.gov

| Precursor | Product | Transformation Method | Key Features |

| 5,6-Dihydrophenanthridine | Phenanthridine | Iodine-supported oxidation with visible light | Metal-free, step-economic process. nih.govacs.org |

| Substituted Dihydrophenanthridine | Phenanthridine | Retro-Mannich-type reaction | Involves C-C bond cleavage at high temperatures. acs.org |

| Dihydrophenanthridinone intermediate | Phenanthridinone | Oxidative C-H coupling | Often catalyzed by transition metals like palladium. nih.gov |

Integration into Novel Polycyclic Heterocyclic Systems (e.g., Quinazolines, Isoquinolines, Carbazoles, Pyrrolophenanthridines)

The structural framework of 5,6-dihydrophenanthridine is amenable to integration into larger, more complex polycyclic heterocyclic systems. Through various synthetic strategies, the core can be annulated or fused with other rings to generate novel scaffolds with potential applications in medicinal chemistry and materials science.

For example, synthetic methods have been developed to produce 5,6-dihydrobenzo[h]quinazolines, which have been evaluated as growth inhibitors for carcinoma cells. rsc.orgnih.gov Similarly, the synthesis of 5,6-dihydropyrazolo[5,1-a]isoquinolines has been achieved through a one-pot tandem reaction, combining a pyrazole (B372694) unit with a fused tetrahydroquinoline-like system derived from a cyclic azomethine imine. nih.gov These fused systems hold potential as unique biologically active compounds by combining the structural features of both pyrazoles and tetrahydroquinolines. nih.gov The construction of these novel heterocycles often involves cascade reactions or multi-component reactions where the dihydrophenanthridine or a related dihydro-aza-heterocycle is formed as a key intermediate before further cyclization or rearrangement. acs.orgresearchgate.net

Development of Chiral Catalysts and Ligands Incorporating Dihydrophenanthridine Moieties

The rigid, C2-symmetric, or asymmetric nature of certain dihydrophenanthridine derivatives makes them attractive scaffolds for the design of chiral ligands and catalysts for asymmetric synthesis. rsc.org The development of chiral ligands is crucial for enantioselective reactions, which are vital in the pharmaceutical industry. utexas.edu

Recently, a new class of chiral-bridged biphenyl (B1667301) phosphine-carboxylate bifunctional ligands (CB-Phos) has been developed. rsc.orgnih.gov These ligands have been successfully applied in palladium(0)-catalyzed enantioselective C-H arylation to produce versatile chiral dihydrophenanthridines with high enantioselectivities. rsc.orgrsc.org The reaction proceeds through a concerted metallation-deprotonation (CMD) mechanism, where the chiral ligand effectively controls the stereochemical outcome of the C-H activation step. rsc.orgnih.gov This catalytic system demonstrates broad functional group tolerance and provides an efficient route to enantio-enriched molecules that are otherwise difficult to synthesize. rsc.orgnih.gov The synthesis of these valuable chiral molecules highlights the importance of the dihydrophenanthridine core as a foundational element in modern asymmetric catalysis.

| Ligand Type | Catalytic Reaction | Product | Enantioselectivity (ee) |

| Chiral bifunctional phosphine-carboxylate | Pd(0)-catalyzed enantioselective C-H arylation | Chiral 5,6-dihydrophenanthridines | Up to 99% ee. researchgate.net |

| Chiral-bridged biphenyl bifunctional ligands (CB-Phos) | Pd(0)-catalyzed Suzuki coupling and C-H arylation cascade | Chiral 5,6-dihydrophenanthridines | Good to excellent enantioselectivities. rsc.orgnih.gov |

Functionalization Strategies for Core Modification and Derivatization of 5,6-Dihydrophenanthridines

The utility of the 5,6-dihydrophenanthridine scaffold is greatly expanded by the diverse strategies available for its functionalization and derivatization. Modifying the core structure allows for the fine-tuning of its chemical and biological properties.

A primary strategy for creating the core itself is through palladium-catalyzed intramolecular dehydrogenative coupling, which involves the activation of two C-H bonds. nih.govnih.govresearchgate.net This method is notable for its broad substrate scope and tolerance of various functional groups, offering an efficient route to substituted 5,6-dihydrophenanthridines. nih.govresearchgate.net

Once the core is formed, further modifications can be introduced. For instance, C(6)-substituted dihydrobenzo[c]phenanthridines have been synthesized via a mild, copper-catalyzed C(sp³)–H functionalization. researchgate.net This oxidative cross-dehydrogenative coupling (CDC) reaction allows for the introduction of various nucleophiles at the benzylic C-6 position, which can be used to perform structure-activity relationship (SAR) studies for developing new therapeutic agents. researchgate.net These functionalization techniques provide chemists with the tools to create a wide array of derivatives from a common heterocyclic scaffold, enabling exploration into new areas of chemical biology and materials science. nih.govresearchgate.net

Green Chemistry Principles and Sustainable Approaches in 5,6 Dihydrophenanthridine Synthesis

Implementation of Environmentally Benign Solvents

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Solvents account for a significant portion of the mass and energy consumption in synthesis and are a major source of waste. sigmaaldrich.com Green chemistry encourages the use of solvents that are non-toxic, derived from renewable resources, and easily recycled.

Water is considered the ultimate green solvent due to its non-toxicity, non-flammability, and natural abundance. While organic reactions in water can be challenging due to the poor solubility of non-polar substrates, its use is highly desirable. In the synthesis of 5,6-dihydrophenanthridine (B3050675) derivatives, aqueous media have been employed, particularly in work-up procedures and specific reaction steps. For instance, a key deprotection step to afford a 1-hydroxyphenanthridin-5(6H)-yl ethanone (B97240) intermediate is conducted in a 1:1 mixture of tetrahydrofuran (B95107) (THF) and a saturated aqueous solution of ammonium (B1175870) chloride. nih.govmdpi.com Although not the primary reaction solvent for the core ring formation, the use of an aqueous system in this step reduces the reliance on purely organic solvents.

Further embracing aqueous conditions, research on related N-heterocycles has shown the viability of water as a primary solvent. For example, the synthesis of N-substituted pyrroles via the Clauson-Kaas reaction has been successfully performed in water using β-cyclodextrin-SO₃H as a sustainable, dual-role catalyst and phase-transfer agent, demonstrating a green and non-toxic approach. rsc.org

Bio-renewable solvents, derived from biomass sources like plants and agricultural waste, offer a sustainable alternative to traditional petroleum-based solvents. sigmaaldrich.comspringerprofessional.de Ethanol (B145695) is a prominent example, valued for its low toxicity and production from renewable feedstocks. sigmaaldrich.com While specific examples of ethanol as the primary solvent for the main cyclization step in 5,6-dihydrophenanthridine synthesis are not extensively documented, its use in related syntheses highlights its potential. For example, ethanol has been employed as a solvent in the attempted synthesis of chalcones, precursors for various heterocyclic compounds. nih.gov

The broader class of bio-derived solvents includes molecules like 2-methyltetrahydrofuran (B130290) (2-MeTHF), an alternative to THF, and γ-Valerolactone (GVL), which can be produced from cellulose (B213188) and hemicellulose. springerprofessional.desigmaaldrich.com These solvents are gaining traction for their favorable environmental profiles and performance in various organic transformations, representing a promising area for future application in 5,6-dihydrophenanthridine synthesis. springerprofessional.desigmaaldrich.com

Eliminating the solvent entirely represents a significant step forward in green synthesis. Solvent-free, or solid-state, reactions can lead to reduced waste, lower costs, and often, shorter reaction times and higher yields. Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is a key technique in this area. cardiff.ac.uk

While the direct application of mechanochemistry to 5,6-dihydrophenanthridine synthesis is an emerging field, its success in constructing other heterocyclic systems is well-documented. For instance, mechanochemical methods have been developed for C-S and C-N cross-coupling reactions and for the synthesis of fluorinated tetrahydropyridazines, demonstrating the technique's power to reduce solvent use by over eight-fold compared to solution-based methods. cardiff.ac.uk Similarly, the synthesis of acridine (B1665455) derivatives, which share structural similarities with phenanthridines, has been achieved under solvent-free conditions using heterogeneous catalysts, indicating a viable strategy for greener 5,6-dihydrophenanthridine production. rsc.org